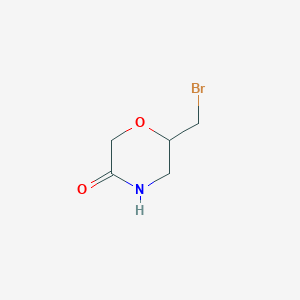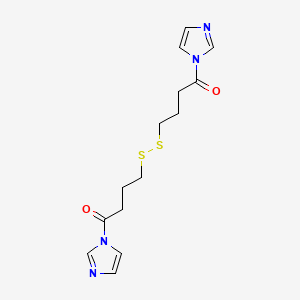
3-Amino-2,2-dimethylbutanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethylbutanenitrile hydrochloride: is a chemical compound with the molecular formula C₆H₁₃ClN₂ and a molecular weight of 148.63 g/mol . It is a derivative of butanenitrile, characterized by the presence of an amino group and two methyl groups attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutanenitrile hydrochloride typically involves the reaction of 3-amino-2,2-dimethylbutanenitrile with hydrochloric acid. The process begins with the preparation of 3-amino-2,2-dimethylbutanenitrile, which can be synthesized by reacting 3-methyl-2-butanone with sodium cyanide and ammonium chloride in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride . The resulting nitrile is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,2-dimethylbutanenitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or amides.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 3-Amino-2,2-dimethylbutylamine.
Oxidation: Corresponding oximes or amides.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethylbutanenitrile hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s molecular targets and pathways involved vary based on its use in different research fields. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity to achieve a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2,3-dimethylbutanenitrile: Similar structure but with a different substitution pattern.
3-Amino-2,2-dimethylbutylamine: A reduced form of the nitrile compound.
3-Amino-2,2-dimethylbutanoic acid: An oxidized form of the nitrile compound.
Uniqueness: 3-Amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
Molekularformel |
C6H13ClN2 |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H |
InChI-Schlüssel |
IOVKPRFAKZWQMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)

![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)


![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
